3-(1,1-Difluoroethyl)benzonitrile

Vue d'ensemble

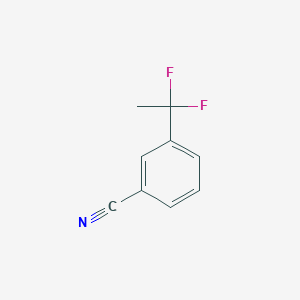

Description

3-(1,1-Difluoroethyl)benzonitrile is an organic compound with the molecular formula C9H7F2N It is characterized by the presence of a benzonitrile group substituted with a difluoroethyl group at the meta position

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1,1-Difluoroethyl)benzonitrile typically involves the reaction of 3-acetylbenzonitrile with difluoromethylating agents. One common method includes the use of deoxo-fluor as a difluoromethylating reagent. The reaction is carried out by stirring 3-acetylbenzonitrile with deoxo-fluor at elevated temperatures, usually around 85°C, overnight. The reaction mixture is then basified with saturated sodium bicarbonate and extracted with dichloromethane. The organic phases are combined, washed with brine, dried over sodium sulfate, filtered, and evaporated to yield the desired product .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory-scale synthesis but are optimized for larger-scale operations. These methods may involve continuous flow reactors and automated systems to ensure consistent product quality and yield. The use of safer and more efficient difluoromethylating agents is also explored to minimize environmental impact and improve process sustainability.

Analyse Des Réactions Chimiques

Types of Reactions

3-(1,1-Difluoroethyl)benzonitrile undergoes various chemical reactions, including:

Substitution Reactions: The difluoroethyl group can participate in nucleophilic substitution reactions.

Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different products.

Coupling Reactions: It can undergo coupling reactions with other aromatic compounds to form more complex structures.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium hydride or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide.

Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted benzonitriles, while oxidation and reduction can lead to the formation of corresponding alcohols or ketones.

Applications De Recherche Scientifique

Medicinal Chemistry

1.1 Kinase Inhibition

One of the prominent applications of 3-(1,1-Difluoroethyl)benzonitrile is as a kinase inhibitor. Compounds of this class have been shown to inhibit various kinases, including TBK1 and IKKε, which play critical roles in several diseases such as cancer, inflammatory disorders, and neurodegenerative diseases like Alzheimer's disease. The inhibition of these kinases can lead to therapeutic interventions for conditions characterized by abnormal cell signaling and proliferation .

1.2 Antimalarial Activity

Recent research has explored the synthesis of fluorinated compounds similar to this compound for their potential antimalarial properties. Studies indicated that certain fluorinated analogues demonstrated moderate activity against Plasmodium falciparum, with varying degrees of cytotoxicity against human cell lines. This highlights the potential for developing new antimalarial agents based on the structural framework provided by this compound .

Chemical Stability and Reactivity

2.1 Stability Studies

The stability of fluorinated compounds like this compound is crucial for their application in pharmaceuticals. Research indicates that while these compounds can exhibit acceptable stability at elevated temperatures, they may decompose significantly under physiological conditions (pH 7.4 at 50 °C), which raises concerns regarding their formulation for intravenous dosing . Understanding these stability profiles is essential for optimizing their use in drug development.

2.2 Synthesis and Functionalization

The synthetic pathways leading to the creation of this compound often involve late-stage functionalization strategies that enhance its reactivity and utility in various chemical reactions. For instance, nucleophilic additions across gem-difluorostyrenes have been explored to create α,α-difluoroalkylthioethers, showcasing the versatility of the difluoroethyl group in synthetic chemistry .

Table 1: Summary of Biological Activities

Mécanisme D'action

The mechanism of action of 3-(1,1-Difluoroethyl)benzonitrile involves its interaction with specific molecular targets and pathways. The difluoroethyl group can enhance the compound’s lipophilicity and stability, allowing it to interact more effectively with hydrophobic regions of biomolecules. This interaction can modulate the activity of enzymes, receptors, or other proteins, leading to various biological effects.

Comparaison Avec Des Composés Similaires

Similar Compounds

- 3-(1,1-Difluoroethyl)benzene

- 3-(1,1-Difluoroethyl)phenol

- 3-(1,1-Difluoroethyl)aniline

Uniqueness

3-(1,1-Difluoroethyl)benzonitrile is unique due to the presence of both the difluoroethyl and benzonitrile groups. This combination imparts distinct chemical and physical properties, such as increased stability and reactivity, compared to similar compounds. The difluoroethyl group also enhances the compound’s ability to participate in various chemical reactions, making it a valuable intermediate in organic synthesis.

Activité Biologique

3-(1,1-Difluoroethyl)benzonitrile is a fluorinated aromatic compound that has garnered attention in medicinal chemistry due to its potential biological activities. The introduction of fluorine atoms into organic molecules often enhances their pharmacological properties, making them valuable in drug development. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy in various biological assays, and relevant case studies.

- Chemical Formula : C9H8F2N

- Molecular Weight : 181.17 g/mol

- CAS Number : Not widely documented but can be derived from similar compounds.

Fluorinated compounds like this compound often exhibit unique interactions with biological targets due to the electronegativity and steric effects of fluorine. The presence of the difluoroethyl group may influence the compound's lipophilicity and ability to penetrate biological membranes, potentially enhancing its interaction with enzymes and receptors.

Antimicrobial Activity

Research indicates that fluorinated compounds can exhibit significant antimicrobial properties. For instance, studies have shown that compounds with similar structures can inhibit bacterial growth by disrupting cell membrane integrity or interfering with metabolic pathways.

Anticancer Properties

Fluorinated benzonitriles have been explored for their anticancer potential. In vitro studies suggest that such compounds can induce apoptosis in cancer cells through mechanisms involving the modulation of signaling pathways related to cell survival and proliferation.

Neuroprotective Effects

Some studies have suggested that fluorinated compounds may possess neuroprotective properties. This is particularly relevant in the context of neurodegenerative diseases where modulation of amyloid-beta levels is crucial. Compounds similar to this compound have shown promise in reducing amyloid plaque formation in animal models.

Case Studies

Research Findings

Recent research highlights the significance of structural modifications in enhancing the biological activity of fluorinated compounds. The incorporation of difluoroethyl groups has been linked to improved selectivity and potency against specific biological targets.

- Selectivity : Studies indicate that the difluoroethyl group enhances selectivity for certain enzymes involved in disease pathways.

- Potency : The presence of fluorine can increase the binding affinity of these compounds to their targets, leading to greater efficacy at lower concentrations.

Propriétés

IUPAC Name |

3-(1,1-difluoroethyl)benzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7F2N/c1-9(10,11)8-4-2-3-7(5-8)6-12/h2-5H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FVVHWXDEFWFFSD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC=CC(=C1)C#N)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7F2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401300344 | |

| Record name | 3-(1,1-Difluoroethyl)benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401300344 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

167.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

55805-06-6 | |

| Record name | 3-(1,1-Difluoroethyl)benzonitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=55805-06-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-(1,1-Difluoroethyl)benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401300344 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.